molecular formula C10H15NO7S2 B1329604 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate CAS No. 21635-69-8

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate

Cat. No. B1329604
CAS RN: 21635-69-8
M. Wt: 325.4 g/mol
InChI Key: MRILAYPKVVWTRG-UHFFFAOYSA-N
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Description

“2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate” is a heterocyclic organic compound . It has a molecular weight of 325.359 g/mol and a molecular formula of C10H15NO7S2 . It is also known by other names such as "Ethanol, 2-((4-amino-5-methoxy-2-methylphenyl)sulfonyl)-, 1-(hydrogen sulfate)" .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate involves various chemical reactions, such as methylation, ethylation, and oxidation, with specific yields and structural confirmation through methods like IR, 1H NMR, and MS (Wang Yu, 2008).

Biochemical Applications

  • The compound has been used in the preparation of artificial immunogens with polysaccharide specificity, leveraging its ability to enable the coupling of polysaccharides to protein carriers (K. Himmelspach & J. Wrede, 1971).

Sulfonation Studies

  • The sulfonation of related compounds, like methyl phenyl sulfate, has been studied, offering insights into product distributions and reaction mechanisms, which are crucial in understanding the chemical behavior of similar sulfonates (P. D. Wit, A. Woldhuis & H. Cerfontain, 2010).

Pharmaceutical Synthesis

  • In the pharmaceutical industry, derivatives of this compound have been used in the asymmetric synthesis of medications like clopidogrel hydrogen sulfate, showcasing its utility in producing enantiomerically pure intermediates (S. Sashikanth et al., 2013).

Catalysis and Synthesis

  • It has catalytic applications in synthesizing polyhydroquinoline derivatives, demonstrating its role as an efficient and reusable Bronsted acidic ionic liquid catalyst (N. G. Khaligh, 2014).

Organic Synthesis

  • The compound is involved in the preparation of radioligands for radioimmunoassay of related compounds, showing its importance in analytical chemistry and diagnostic studies (M. T. Cardoso & P. Pradelles, 1982).

Antimicrobial Research

  • Derivatives of this compound have been synthesized and tested for antimicrobial activity, revealing potential in developing new antimicrobial agents (Bhimagouda S. Patil et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Immediate medical attention should be sought in all cases .

properties

IUPAC Name

2-(4-amino-5-methoxy-2-methylphenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO7S2/c1-7-5-8(11)9(17-2)6-10(7)19(12,13)4-3-18-20(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRILAYPKVVWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066719
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate

CAS RN

21635-69-8
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-amino-5-methoxy-2-methylphenyl)sulfonyl)-, 1-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021635698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-amino-5-methoxy-o-tolyl)sulphonyl]ethyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.428
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate
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2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate
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Citations

For This Compound
1
Citations
P Kariyajjanavar, N Jogttappa, YA Nayaka - Journal of hazardous materials, 2011 - Elsevier
The indirect electrochemical degradation of industrial effluents has become an attractive method in recent years. This paper deals with the electrochemical degradation of Novacron …
Number of citations: 174 www.sciencedirect.com

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